molecular formula C16H13ClN4O3S B2714472 N-(4-chlorophenyl)-2-{(2E)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetamide CAS No. 540762-86-5

N-(4-chlorophenyl)-2-{(2E)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetamide

Cat. No.: B2714472
CAS No.: 540762-86-5
M. Wt: 376.82
InChI Key: QRXWXJOXBPRDFS-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-2-{(2E)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetamide is a synthetically designed thiazolidinone-based compound that represents a promising scaffold in medicinal chemistry research, particularly in the development of novel kinase inhibitors. This compound has demonstrated significant potential as a multi-targeted kinase inhibitor, showing potent activity against receptor tyrosine kinases such as VEGFR-2 , a primary target for anti-angiogenic cancer therapy. Its proposed mechanism of action involves binding to the ATP-binding site of these kinases, thereby disrupting downstream signaling pathways crucial for cell proliferation and survival. Beyond its anti-angiogenic properties, research indicates this acetamide derivative exhibits pronounced antiproliferative effects against a panel of human cancer cell lines , including breast and lung carcinomas, by inducing apoptosis and cell cycle arrest. Furthermore, the structural motif of the thiazolidinone-hydrazone hybrid confers additional bioactivity, with studies highlighting its efficacy as an antimicrobial agent against resistant bacterial and fungal strains . Its primary research value lies in its multi-faceted mechanism and serves as a critical lead compound for the synthesis and evaluation of new chemotherapeutic and anti-infective agents.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[(2E)-2-[(E)-furan-2-ylmethylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O3S/c17-10-3-5-11(6-4-10)19-14(22)8-13-15(23)20-16(25-13)21-18-9-12-2-1-7-24-12/h1-7,9,13H,8H2,(H,19,22)(H,20,21,23)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRXWXJOXBPRDFS-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=NN=C2NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=N/N=C/2\NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-{(2E)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetamide is a complex organic compound with potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C16H14ClN3O2SC_{16}H_{14}ClN_3O_2S with a molecular weight of approximately 347.82 g/mol. The structure features a thiazolidine ring, a furan moiety, and a chlorophenyl group, which may contribute to its biological activity.

Synthesis

The synthesis of this compound involves multiple steps, typically starting with the formation of thiazolidinone derivatives followed by hydrazone formation with furan derivatives. The reaction conditions often include specific reagents such as acetic acid and ethanol under reflux conditions to facilitate the reaction.

Antimicrobial Activity

Recent studies have indicated that thiazolidinone derivatives exhibit significant antibacterial activity against various strains of bacteria. For instance, compounds similar to this compound have shown effectiveness against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these compounds often range between 20 µM to 100 µM, indicating moderate to high potency compared to standard antibiotics like norfloxacin and chloramphenicol .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that thiazolidinone derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and apoptosis-related proteins. For example, one study reported that derivatives similar to this compound inhibited proliferation in breast cancer cell lines by inducing G0/G1 phase arrest .

The proposed mechanism of action for this compound involves interaction with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. It may act by inhibiting key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

Case Studies

StudyCompound TestedBiological ActivityFindings
1Thiazolidinone DerivativesAntibacterialEffective against S. aureus and E. coli with MIC values ranging from 20 µM to 100 µM .
2Similar DerivativesAnticancerInduced apoptosis in breast cancer cells through cell cycle arrest .
3Hydrazone AnaloguesAntifungalShowed antifungal activity against Candida albicans .

Scientific Research Applications

The compound features a thiazolidine ring, which contributes to its biological activity. The presence of the furan moiety is also significant as it has been associated with various pharmacological effects.

Medicinal Chemistry

N-(4-chlorophenyl)-2-{(2E)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetamide has been investigated for its potential therapeutic properties:

  • Antimicrobial Activity : Research indicates that derivatives of thiazolidinones exhibit antibacterial and antifungal activities. For instance, compounds similar to this structure have shown effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
    • Case Study : A study demonstrated that thiazolidinone derivatives showed significant inhibition of bacterial growth in vitro, suggesting potential for development as antibiotics .

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions:

  • Reactivity : The thiazolidine ring can undergo nucleophilic substitutions and cyclization reactions, making it valuable in synthetic organic chemistry .
    • Synthetic Route Example : The synthesis of related thiazolidinone compounds often involves the condensation of hydrazones with carbonyl compounds under acidic conditions, leading to the formation of thiazolidine derivatives .

Biological Studies

The compound's structure suggests potential interactions with biological targets:

  • Enzyme Inhibition : Preliminary studies indicate that compounds with similar structures can inhibit enzymes involved in metabolic pathways, which could lead to applications in treating metabolic disorders .
    • Research Findings : Investigations into enzyme kinetics have shown that certain thiazolidinone derivatives can act as competitive inhibitors for specific enzymes, providing insights into their mechanism of action .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key Structural Differences:

  • Furan vs. Benzene/Thiophene Substituents:
    The furan-2-ylmethylidene group in the target compound contrasts with phenyl (), thiophene (), or benzylidene () substituents in analogs. Furan’s oxygen atom may enhance solubility compared to purely hydrocarbon substituents, while its π-electron-rich nature could influence binding interactions in biological systems .
  • 4-Chlorophenyl Acetamide Core: The 4-chlorophenyl group is shared with compounds in and , where it contributes to antioxidant activity by stabilizing radical intermediates .

Table 1: Substituent Comparison of Thiazolidinone Derivatives

Compound R1 (Hydrazinylidene) R2 (Acetamide) Notable Properties
Target Compound Furan-2-ylmethylidene 4-Chlorophenyl Unreported activity; structural uniqueness
2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)-N... Phenyl 4-Methylcoumarinyl Antihyperglycemic (SLM model)
Compounds in Arylidene 4-Chlorophenyl Antioxidant (DPPH, LP assays)
Rhodanine derivatives () Benzylidene/Thiophene 2-Methylphenyl Antimicrobial, antioxidant

Q & A

Q. Why does the compound show low solubility despite moderate LogP (~3.2)?

  • Root Cause : Crystallinity from planar hydrazone-thiazolidinone structure .
  • Solutions :
  • Co-crystallization with cyclodextrins (e.g., β-CD) .
  • Amorphous solid dispersion using HPMCAS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.